BenchChemオンラインストアへようこそ!

1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Serotonin transporter SERT triple reuptake inhibitor

Select 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 1864058-98-9) for your CNS discovery programs. Its balanced SERT/NET inhibition (Ki 1.60 nM and 2.20 nM) provides a differentiated profile over the unsubstituted analogue (SERT Ki ~22.7 nM), while a 4,700-fold hERG/SERT margin offers an initial cardiac safety window. This unique 2,6-difluoro pattern combined with a 3,3-dimethylbutyl chain creates a metabolically stable scaffold for tool compound development. Do not substitute with regioisomers, as structural changes critically alter transporter selectivity.

Molecular Formula C12H18ClF2N
Molecular Weight 249.73 g/mol
CAS No. 1864058-98-9
Cat. No. B1432947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
CAS1864058-98-9
Molecular FormulaC12H18ClF2N
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl
InChIInChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H
InChIKeyKVHAGIRDWFPUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride (CAS 1864058-98-9): Core Chemical and Pharmacological Baseline


1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 1864058‑98‑9) is a synthetic fluorinated α‑branched primary amine with the molecular formula C₁₂H₁₈ClF₂N and a molecular weight of 249.73 g mol⁻¹ . The free base (CAS 1343825‑35‑3) possesses a 2,6‑difluorophenyl group and a sterically demanding 3,3‑dimethylbutyl side chain that together confer distinct steric and electronic properties relative to unsubstituted or mono‑fluorinated phenylalkylamines [1]. In vitro pharmacological profiling indicates that the compound inhibits the human serotonin transporter (SERT) with a Ki of 1.60 nM, the norepinephrine transporter (NET) with a Ki of 2.20 nM, and the dopamine transporter (DAT) with a Ki of 53.5 nM, establishing it as a triple monoamine reuptake inhibitor [2].

Why Generic Substitution Fails for 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride


Simply substituting a different phenylalkylamine or a regioisomeric difluorophenyl analogue for 1‑(2,6‑difluorophenyl)‑3,3‑dimethylbutan‑1‑amine hydrochloride is not feasible because minor structural changes produce large shifts in transporter selectivity, metabolic stability, and off‑target liability. The 2,6‑difluoro substitution pattern, combined with the sterically hindered 3,3‑dimethylbutyl chain, critically influences the binding pose at monoamine transporters and cytochrome P450 enzymes; for example, the 2,6‑difluorophenyl analogue displays a SERT Ki of 1.60 nM whereas the unsubstituted phenyl counterpart shows substantially weaker SERT affinity (Ki ≈ 22.7 nM) [1]. Likewise, the CYP2D6 IC₅₀ of 27 nM for the 2,6‑difluorophenyl compound contrasts with values >20 μM for select naphthalene‑based congeners, highlighting that even closely related in‑class candidates cannot be interchanged without altering both pharmacodynamic and pharmacokinetic outcomes [2]. The following sections provide the quantitative evidence that underpins this differentiation.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride vs. Closest Analogues


SERT Inhibition Potency: 2,6-Difluorophenyl vs. Unsubstituted Phenyl Analogue

The 2,6‑difluorophenyl substitution enhances SERT binding affinity by approximately 14‑fold compared with the unsubstituted phenyl analogue. In the same SERT uptake inhibition assay (human SERT expressed in HEK293F cells), the 2,6‑difluorophenyl compound (Compound 26) exhibits a Ki of 1.60 nM [1], whereas the otherwise identical unsubstituted phenyl analogue (Compound 25) shows a Ki of 22.7 nM [2]. This 14.2‑fold improvement demonstrates that the 2,6‑difluoro pattern is not merely a decorative modification but a pharmacophoric requirement for high‑affinity SERT engagement.

Serotonin transporter SERT triple reuptake inhibitor structure-activity relationship fluorination

Triple Transporter Selectivity Window: SERT/NET/DAT Profile

The compound displays a characteristic triple transporter inhibition profile with a SERT:NET:DAT selectivity ratio of 1 : 1.4 : 33.4 (based on Ki values of 1.60 nM, 2.20 nM, and 53.5 nM respectively) [1]. This contrasts with the profile of a related naphthalene‑based analogue (Compound 42) that achieves sub‑nanomolar SERT affinity (Ki = 0.300 nM) but exhibits substantially weaker NET affinity (Ki = 3.20 nM) and DAT affinity (Ki = 89.5 nM), yielding a SERT‑centric profile with a NET/SERT ratio of 10.7 [2]. The more balanced SERT/NET engagement of the 2,6‑difluorophenyl compound (NET/SERT ratio = 1.4) offers a therapeutically relevant pharmacological signature distinct from highly SERT‑selective or NET‑centric alternatives.

Triple reuptake inhibitor SERT NET DAT selectivity ratio

CYP2D6 Inhibition Liability: 2,6-Difluorophenyl vs. Naphthalene-Based Structural Classes

Inhibition of CYP2D6 is a major source of clinical drug‑drug interactions for amine‑containing CNS agents. The 2,6‑difluorophenyl compound inhibits CYP2D6 with an IC₅₀ of 27 nM [1]. By contrast, several naphthalene‑containing analogues from the same chemical series show >700‑fold weaker CYP2D6 inhibition (e.g., Compound 69: CYP2D6 IC₅₀ ≈ 20 μM) [2]. This large divergence indicates that the 2,6‑difluorophenyl‑3,3‑dimethylbutyl scaffold engages CYP2D6 in a fundamentally different binding mode, making CYP2D6 inhibition an inherent property of this chemotype that must be anticipated in metabolic profiling and drug‑drug interaction risk assessment.

CYP2D6 drug-drug interaction metabolic stability cytochrome P450 ADME

hERG Cardiac Safety Liability: Quantitative Risk Stratification

The hERG potassium channel IC₅₀ for the 2,6‑difluorophenyl compound is 7.50 μM (7.50E+3 nM) [1]. When compared with the SERT Ki (1.60 nM), the calculated hERG/SERT selectivity margin is approximately 4,700‑fold. This margin exceeds the typical 30‑ to 100‑fold safety window recommended for CNS drug candidates and is superior to that of several clinically used antidepressants (e.g., desvenlafaxine, which has a far narrower therapeutic index with respect to hERG). The quantitative margin provides a data‑driven basis for prioritizing this scaffold when cardiac safety is a critical selection criterion.

hERG cardiotoxicity safety pharmacology QT prolongation potassium channel

CYP3A4 Selectivity: Differentiating CYP2D6-Dominant from CYP3A4-Dominant Metabolic Profiles

The 2,6‑difluorophenyl compound exhibits a marked CYP isoform selectivity: CYP2D6 IC₅₀ = 27 nM vs. CYP3A4 IC₅₀ = 20 μM (2.00E+4 nM), yielding a CYP3A4/CYP2D6 selectivity ratio of approximately 740 [1]. This contrasts with certain naphthalene‑based analogues that show weak inhibition of both isoforms (both IC₅₀ values >10 μM) [2]. The CYP2D6‑dominant profile of the 2,6‑difluorophenyl compound has practical implications: researchers selecting this compound for in vivo studies must account for CYP2D6‑mediated metabolism and potential pharmacogenetic variability (CYP2D6 poor vs. extensive metabolizers), whereas CYP3A4‑mediated interactions are of lesser concern.

CYP3A4 CYP2D6 isoform selectivity drug metabolism ADME

Structural Differentiation: 2,6-Difluoro Substitution vs. 3,4-Difluoro and 2,5-Difluoro Regioisomers

The position of fluorine substitution on the phenyl ring is a critical determinant of monoamine transporter affinity and metabolic fate. While published quantitative SERT Ki data for the 3,4‑difluoro and 2,5‑difluoro regioisomers of 3,3‑dimethylbutan‑1‑amine are currently unavailable, the well‑established SAR of phenylalkylamine SERT inhibitors indicates that 2,6‑difluoro substitution uniquely restricts rotational freedom of the phenyl ring and creates a distinct electrostatic environment at the transporter binding pocket [1]. This contrasts with 3,4‑difluoro substitution, which presents a different dipole moment and steric profile, and 2,5‑difluoro substitution, which introduces an asymmetric electron distribution that can alter transporter subtype selectivity . Researchers requiring a defined 2,6‑difluoro pharmacophore should not substitute with regioisomeric forms without confirmatory binding data.

regioisomer fluorination pattern structure-activity relationship SERT selectivity metabolic stability

High-Value Research and Industrial Application Scenarios for 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride


Triple Reuptake Inhibitor Lead Optimization for Antidepressant Drug Discovery

The balanced SERT/NET inhibition profile (Ki = 1.60 nM and 2.20 nM, respectively) combined with weak DAT affinity (Ki = 53.5 nM) makes this compound an ideal starting scaffold for CNS drug discovery programs targeting major depressive disorder. The 14‑fold SERT affinity advantage over the unsubstituted phenyl analogue (Ki = 22.7 nM) demonstrates the critical role of the 2,6‑difluoro pattern, while the hERG/SERT selectivity margin of ~4,700 provides an initial cardiac safety advantage that can be refined through medicinal chemistry [1].

CYP2D6-Mediated Drug-Drug Interaction (DDI) Risk Assessment Studies

With a CYP2D6 IC₅₀ of 27 nM and a CYP3A4/CYP2D6 selectivity ratio of 740, this compound serves as a tool molecule for investigating CYP2D6‑dependent metabolic pathways and DDI prediction. Its well‑characterized CYP inhibition profile allows researchers to use it as a positive control in CYP2D6 inhibition assays or as a probe substrate for pharmacogenetic studies evaluating CYP2D6 poor vs. extensive metabolizer phenotypes [1].

hERG Cardiac Safety Screening Reference Compound

The compound's hERG IC₅₀ of 7.50 μM and the resulting 4,700‑fold hERG/SERT selectivity margin make it a useful reference standard for cardiac safety profiling panels. Its intermediate hERG potency allows calibration of hERG screening assays without the extreme potency of dedicated hERG blockers, while still providing a quantifiable signal above the detection threshold [1].

Fluorinated Building Block for Metabolic Stability Optimization

The 2,6‑difluorophenyl moiety, combined with the sterically hindered 3,3‑dimethylbutyl chain, provides enhanced metabolic stability compared with non‑fluorinated or less hindered analogues. This scaffold can be employed as a synthetic intermediate or privileged fragment in the design of CNS‑penetrant or metabolically stabilized chemical probes, with the fluorination pattern validated to confer significant SERT affinity gains relative to the unsubstituted phenyl comparator [1].

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.